molecular formula C6H7NO B14192631 2-Methylpyridin-4(3H)-one CAS No. 832129-72-3

2-Methylpyridin-4(3H)-one

Cat. No.: B14192631
CAS No.: 832129-72-3
M. Wt: 109.13 g/mol
InChI Key: UWINDMSCWSNWED-UHFFFAOYSA-N
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Description

2-Methylpyridin-4(3H)-one is a heterocyclic organic compound that belongs to the pyridine family It is characterized by a pyridine ring substituted with a methyl group at the 2-position and a keto group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpyridin-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-methylpyridine with an oxidizing agent can yield this compound. The reaction conditions typically involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methylpyridin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-methylpyridin-4-ol.

    Substitution: The methyl group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of pyridine derivatives with additional functional groups.

    Reduction: Formation of 2-methylpyridin-4-ol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-Methylpyridin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methylpyridin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be related to its interaction with signaling pathways involved in inflammation, such as the NF-kB pathway.

Comparison with Similar Compounds

2-Methylpyridin-4(3H)-one can be compared with other similar compounds, such as:

    2-Methylpyridine: Lacks the keto group at the 4-position, resulting in different chemical properties and reactivity.

    4-Hydroxypyridine: Contains a hydroxyl group instead of a keto group, leading to different biological activities.

    2,4-Dimethylpyridine: Has an additional methyl group at the 4-position, affecting its steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

832129-72-3

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

2-methyl-3H-pyridin-4-one

InChI

InChI=1S/C6H7NO/c1-5-4-6(8)2-3-7-5/h2-3H,4H2,1H3

InChI Key

UWINDMSCWSNWED-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=O)C1

Origin of Product

United States

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